Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)-
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Overview
Description
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- is a complex organic compound with the molecular formula C17H18ClNO4. This compound is characterized by the presence of a benzene ring, a chloro group, a hydroxy group, and a methoxyphenyl group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- involves several steps. One common synthetic route includes the reaction of 4-chlorobenzeneacetic acid with 4-hydroxy-3-methoxyphenethylamine under specific conditions to form the desired product. The reaction typically requires the use of a catalyst and controlled temperature and pressure conditions to ensure high yield and purity .
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- can be compared with other similar compounds, such as:
Benzeneacetic acid derivatives: These compounds share a similar benzene ring structure but differ in their functional groups and side chains.
Chlorobenzene derivatives: These compounds contain a chloro group attached to a benzene ring, but may have different substituents and properties.
Hydroxyphenyl derivatives: These compounds have a hydroxy group attached to a phenyl ring and may exhibit similar biological activities.
The uniqueness of Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- lies in its specific combination of functional groups and its diverse range of applications .
Properties
CAS No. |
528594-21-0 |
---|---|
Molecular Formula |
C17H18ClNO4 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-hydroxy-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C17H18ClNO4/c1-23-15-10-11(2-7-14(15)20)8-9-19-17(22)16(21)12-3-5-13(18)6-4-12/h2-7,10,16,20-21H,8-9H2,1H3,(H,19,22) |
InChI Key |
IEKPXXSTLVFKGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)O)O |
Origin of Product |
United States |
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